

AZD7545: A Comprehensive Technical Review of its Primary Target and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7545 is a potent and selective small molecule inhibitor that has been investigated for its therapeutic potential in metabolic diseases, particularly type 2 diabetes. This document provides an in-depth technical guide on the primary molecular target of **AZD7545**, its mechanism of action, and the experimental basis for these findings.

Primary Target: Pyruvate Dehydrogenase Kinase (PDHK)

The primary molecular target of **AZD7545** is Pyruvate Dehydrogenase Kinase (PDHK).[1][2][3] [4][5] **AZD7545** exhibits isoform selectivity, potently inhibiting PDHK1 and PDHK2.[1][3][5][6] It is a non-ATP competitive inhibitor, meaning it does not compete with ATP for binding to the kinase domain.[3][7] Instead, structural studies have shown that **AZD7545** binds to the lipoyl-binding pocket of PDHK.[8] This binding disrupts the interaction between PDHK and the inner lipoyl-bearing domain (L2) of the dihydrolipoyl transacetylase (E2) component of the Pyruvate Dehydrogenase Complex (PDC).[1]

The Pyruvate Dehydrogenase Complex is a critical mitochondrial multi-enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible decarboxylation of pyruvate to acetyl-CoA.[3][4] The activity of the PDC is tightly regulated by



reversible phosphorylation. PDHKs phosphorylate and inactivate the E1α subunit of the PDC, thereby downregulating its activity.[3][4] By inhibiting PDHK, **AZD7545** prevents the inactivation of the PDC, leading to its activation and an increase in glucose oxidation.[9][10]

Quantitative Pharmacological Data

The inhibitory and activating effects of **AZD7545** on various PDHK isoforms and its downstream effects on cellular metabolism have been quantified in several studies. The following tables summarize the key quantitative data.

Target Isoform	Parameter	Value	Reference
PDHK1	IC ₅₀	36.8 nM	[1][5]
PDHK2	IC50	6.4 nM	[1][5]
PDHK3	IC50	600 nM	[10]
PDHK4	Activity	Stimulatory at >10 nM	[1][10]

Table 1: In Vitro Inhibitory/Stimulatory Activity of **AZD7545** against PDHK Isoforms. IC₅₀ values represent the concentration of **AZD7545** required to inhibit 50% of the kinase activity.

Experimental System	Parameter	Value	Reference
Recombinant human PDHK2	EC50 (PDH activity)	5.2 nM	[1][5][9]
Primary rat hepatocytes	EC₅₀ (pyruvate oxidation)	105 nM	[1][5][9]

Table 2: Cellular Activity of **AZD7545**. EC₅₀ values represent the concentration of **AZD7545** required to elicit 50% of the maximal response.

Signaling Pathway

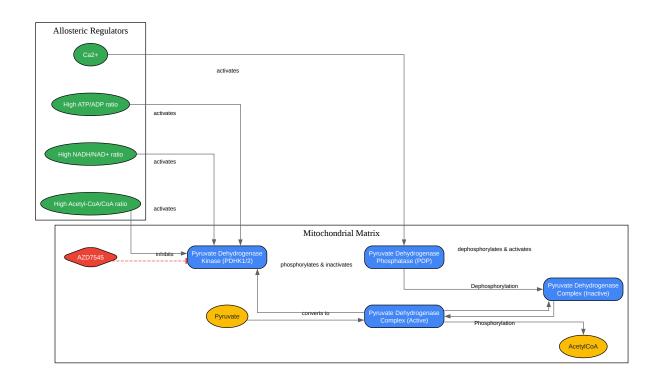




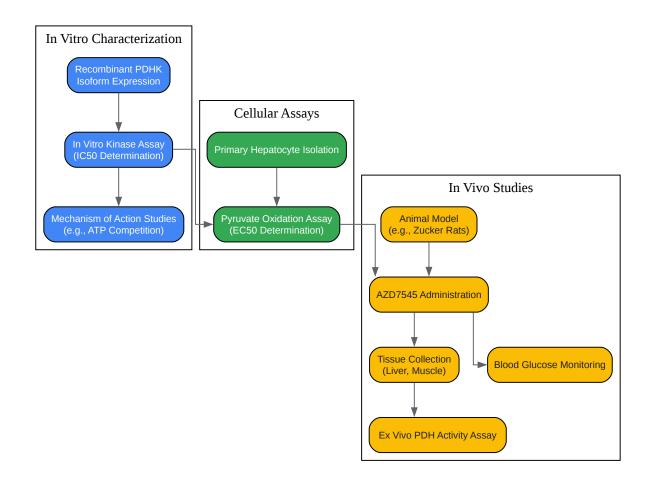


The pyruvate dehydrogenase complex (PDC) is a central hub in cellular metabolism, and its activity is tightly controlled by phosphorylation and dephosphorylation. The following diagram illustrates the regulatory pathway and the mechanism of action of **AZD7545**.









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